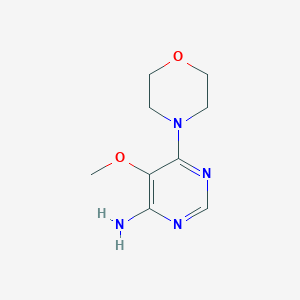

5-Méthoxy-6-morpholinopyrimidin-4-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-Methoxy-6-morpholinopyrimidin-4-amine is a chemical compound with the molecular formula C9H14N4O2. It is a derivative of morpholinopyrimidine and has been studied for its potential biological activities, particularly in the field of anti-inflammatory research .

Applications De Recherche Scientifique

Research has indicated that 5-Methoxy-6-morpholinopyrimidin-4-amine exhibits significant biological activity, particularly as an enzyme inhibitor. Its applications span several therapeutic areas:

- Anti-inflammatory Properties : Studies have demonstrated that this compound can inhibit the production of nitric oxide (NO) and reduce the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in macrophage cells stimulated by lipopolysaccharides (LPS). This suggests its potential use in treating inflammation-related disorders .

- Cancer Treatment : The compound has shown promise as an anti-cancer agent, particularly in modulating signaling pathways associated with cell proliferation and apoptosis. In vitro studies indicate that it can exert anti-proliferative effects on certain cancer cell lines.

Synthesis Methodologies

The synthesis of 5-Methoxy-6-morpholinopyrimidin-4-amine typically involves multiple steps, including:

- Formation of the Pyrimidine Ring : Starting from readily available precursors such as 4,6-dichloropyrimidine.

- Substitution Reactions : Reactions with morpholine derivatives to introduce the morpholine moiety.

- Purification : Utilizing various chromatographic techniques to achieve high purity levels suitable for biological testing.

The choice of solvents, temperature, and catalysts plays a crucial role in optimizing yield and purity during synthesis .

Case Study 1: Anti-inflammatory Activity

A study focused on the anti-inflammatory effects of 5-Methoxy-6-morpholinopyrimidin-4-amine revealed:

- Inhibition of COX Enzymes : The compound exhibited potent inhibition against COX-2 with an IC50 value significantly lower than traditional anti-inflammatory drugs, suggesting its potential as a novel therapeutic agent for inflammatory diseases .

Case Study 2: Cancer Cell Proliferation

In another investigation assessing its anticancer properties:

Mécanisme D'action

Target of Action

The primary targets of 5-Methoxy-6-morpholinopyrimidin-4-amine are iNOS (inducible Nitric Oxide Synthase) and COX-2 (Cyclooxygenase-2) . These enzymes play a crucial role in the inflammatory response. iNOS is responsible for the production of nitric oxide (NO), a pro-inflammatory mediator, while COX-2 is involved in the production of prostaglandins .

Mode of Action

5-Methoxy-6-morpholinopyrimidin-4-amine interacts with its targets, iNOS and COX-2, by forming hydrophobic interactions with their active sites . This interaction inhibits the expression of iNOS and COX-2, thereby reducing the production of NO and prostaglandins .

Biochemical Pathways

The inhibition of iNOS and COX-2 by 5-Methoxy-6-morpholinopyrimidin-4-amine affects the inflammatory response pathway. The reduction in NO and prostaglandins, which are key mediators in this pathway, results in the suppression of the inflammatory response .

Result of Action

The molecular and cellular effects of 5-Methoxy-6-morpholinopyrimidin-4-amine’s action include a significant reduction in the expression of iNOS and COX-2, and consequently, a decrease in the production of NO and prostaglandins . This leads to the inhibition of the inflammatory response .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methoxy-6-morpholinopyrimidin-4-amine typically involves the reaction of appropriate pyrimidine derivatives with morpholine under controlled conditions. One common method involves the use of 2-chloro-5-methoxypyrimidine as a starting material, which is then reacted with morpholine in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

While specific industrial production methods for 5-Methoxy-6-morpholinopyrimidin-4-amine are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product. Continuous flow reactors and other advanced chemical engineering techniques may be employed to enhance efficiency and safety in industrial settings .

Analyse Des Réactions Chimiques

Types of Reactions

5-Methoxy-6-morpholinopyrimidin-4-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrimidine derivatives .

Comparaison Avec Des Composés Similaires

Similar Compounds

2-Methoxy-6-(4-morpholinopyrimidin-4-yl)piperazin-1-yl(phenyl)methyl)phenol: Another morpholinopyrimidine derivative with anti-inflammatory properties.

4,6-Dimorpholino-N-(2-(4-morpholinopyrimidin-2-ylamino)ethyl)-1,3,5-triazin-2-amine: A compound with notable activity against Plasmodium falciparum.

Uniqueness

5-Methoxy-6-morpholinopyrimidin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit both iNOS and COX-2 makes it a promising candidate for anti-inflammatory drug development .

Activité Biologique

5-Methoxy-6-morpholinopyrimidin-4-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly as an enzyme inhibitor and potential therapeutic agent. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

5-Methoxy-6-morpholinopyrimidin-4-amine features a pyrimidine core substituted with a methoxy group and a morpholine ring. Its molecular formula is C10H12N4O, and it has a molecular weight of 208.23 g/mol. The presence of the morpholine ring enhances its solubility and bioavailability, making it a promising candidate for drug development.

Enzyme Inhibition

Research indicates that 5-Methoxy-6-morpholinopyrimidin-4-amine acts as a significant inhibitor of various enzymes, particularly those involved in inflammatory processes. For instance, it has been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. The compound's IC50 values for COX inhibition are comparable to standard anti-inflammatory drugs like celecoxib, demonstrating its potential as an anti-inflammatory agent .

Anti-inflammatory Effects

In vitro studies have demonstrated that 5-Methoxy-6-morpholinopyrimidin-4-amine significantly reduces the expression of inducible nitric oxide synthase (iNOS) and COX-2 in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. Western blot analysis confirmed decreased protein levels of these inflammatory markers, suggesting its utility in treating inflammation-related disorders .

The mechanism by which 5-Methoxy-6-morpholinopyrimidin-4-amine exerts its biological effects involves binding to specific active sites on target enzymes, leading to modulation of their activity. Molecular docking studies reveal strong interactions with the active sites of iNOS and COX-2, indicating that the compound likely forms hydrophobic interactions that stabilize the enzyme-inhibitor complex .

Structure-Activity Relationship (SAR)

Understanding the SAR of 5-Methoxy-6-morpholinopyrimidin-4-amine is critical for optimizing its biological activity. Variations in substituents on the pyrimidine ring can lead to significant changes in potency against specific targets. For example, modifications to the morpholine group or the introduction of different aryl groups can enhance or reduce enzyme inhibition .

| Compound | IC50 (μM) | Target |

|---|---|---|

| 5-Methoxy... | 0.04 ± 0.01 | COX-2 |

| Celecoxib | 0.04 ± 0.01 | COX-2 |

| Compound A | 0.05 ± 0.02 | iNOS |

Case Studies

- Anti-inflammatory Activity : A study evaluating various derivatives of morpholinopyrimidine compounds found that those with methoxy substitutions exhibited enhanced anti-inflammatory properties through inhibition of COX pathways, supporting the therapeutic potential of 5-Methoxy-6-morpholinopyrimidin-4-amine .

- Cytotoxicity Against Cancer Cells : In another investigation, derivatives similar to 5-Methoxy-6-morpholinopyrimidin-4-amine were assessed for cytotoxic effects against glioma cell lines. Results indicated dose-dependent inhibition of cell proliferation, suggesting that modifications to the structure could yield compounds with potent anticancer properties .

Propriétés

IUPAC Name |

5-methoxy-6-morpholin-4-ylpyrimidin-4-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N4O2/c1-14-7-8(10)11-6-12-9(7)13-2-4-15-5-3-13/h6H,2-5H2,1H3,(H2,10,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGIWIJPHBGUZAL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(N=CN=C1N2CCOCC2)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.